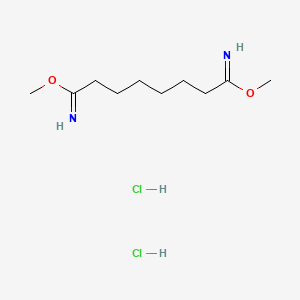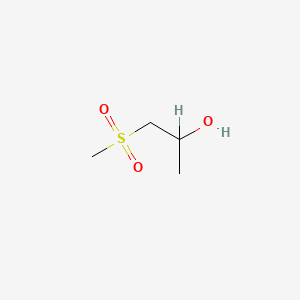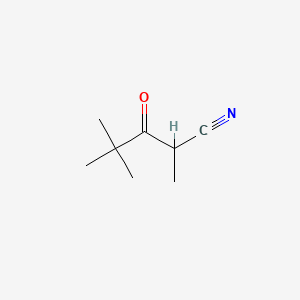
4-Fluoropiridina
Descripción general
Descripción
4-Fluoropyridine is an organic compound with the molecular formula C5H5FN. It is an aromatic heterocyclic compound, which is a derivative of pyridine and has a fluorine atom at the fourth position. 4-Fluoropyridine is a colorless liquid with a pungent odor, and is soluble in many organic solvents. It is a versatile intermediate for the synthesis of many different organic compounds, and has a wide range of applications in both scientific research and industrial production.
Aplicaciones Científicas De Investigación
Síntesis de Piridinas Fluoradas
4-Fluoropiridina se utiliza en la síntesis de piridinas fluoradas . Se presentan los métodos de síntesis de 2-, 3-, 4-fluoropiridinas, di-, tri-, polifluoropiridinas, perfluoroalquilpiridinas y también fluoropiridinas fusionadas con carbo-, heterociclos .
Uso en Investigación del Cáncer
This compound se utiliza en la síntesis de piridinas sustituidas con F 18 para la radioterapia local del cáncer . Estos compuestos presentan un interés especial como posibles agentes de imagen para diversas aplicaciones biológicas .
Aplicaciones Agrícolas
En la búsqueda de nuevos productos agrícolas con propiedades físicas, biológicas y ambientales mejoradas, una de las modificaciones químicas más útiles en general es la introducción de átomos de flúor en las estructuras principales . This compound se utiliza en la síntesis de algunos herbicidas e insecticidas .
Síntesis Electroquímica
This compound se puede sintetizar utilizando métodos electroquímicos selectivos . Este método proporciona una forma eficiente de producir this compound de forma controlada .
Aplicaciones Farmacéuticas
Aproximadamente el 10% de las ventas totales de productos farmacéuticos que se utilizan actualmente para el tratamiento médico son medicamentos que contienen un átomo de flúor . This compound, al ser un compuesto fluorado, tiene aplicaciones potenciales en el desarrollo de nuevos productos farmacéuticos .
Desarrollo de Productos Químicos Fluorados
Durante más de 50 años, se han descubierto muchos candidatos medicinales y agroquímicos fluorados y el interés hacia el desarrollo de productos químicos fluorados ha aumentado de forma constante . This compound, como compuesto fluorado, juega un papel crucial en este desarrollo .
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Fluoropyridine is a type of fluorinated pyridine Fluoropyridines in general have been used in the synthesis of various biologically active compounds , suggesting that they may interact with a variety of molecular targets.
Mode of Action
It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . This property can influence their interaction with targets. For instance, fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Biochemical Pathways
Fluoropyridines have been used in the synthesis of various biologically active compounds , suggesting that they may be involved in a variety of biochemical pathways.
Pharmacokinetics
The presence of a fluorine atom in the molecule could potentially influence these properties, as fluorine is known to enhance the bioavailability of certain pharmaceuticals .
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that 4-Fluoropyridine may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluoropyridine. For instance, the synthesis of 4-Fluoropyridine has been achieved under specific conditions, such as in the presence of certain reagents . These factors could potentially influence the compound’s action and stability.
Análisis Bioquímico
Biochemical Properties
4-Fluoropyridine plays a significant role in biochemical reactions due to its electron-withdrawing fluorine substituent, which influences its reactivity and interaction with biomolecules. It interacts with enzymes, proteins, and other biomolecules through various mechanisms. For instance, 4-Fluoropyridine can act as a ligand for certain enzymes, altering their activity by binding to their active sites. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction .
Cellular Effects
The effects of 4-Fluoropyridine on cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Fluoropyridine has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4-Fluoropyridine exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, 4-Fluoropyridine can inhibit enzymes involved in DNA replication and repair, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoropyridine can change over time. The stability and degradation of 4-Fluoropyridine are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoropyridine is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 4-Fluoropyridine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 4-Fluoropyridine vary with different dosages in animal models. At low doses, 4-Fluoropyridine may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 4-Fluoropyridine can result in toxic or adverse effects, including cellular damage and impaired organ function .
Metabolic Pathways
4-Fluoropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, 4-Fluoropyridine can inhibit enzymes involved in pyridine metabolism, leading to changes in the levels of pyridine metabolites. These alterations can have downstream effects on cellular metabolism and function .
Transport and Distribution
The transport and distribution of 4-Fluoropyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of 4-Fluoropyridine in different cellular compartments. For instance, 4-Fluoropyridine can be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4-Fluoropyridine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 4-Fluoropyridine may localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular function. Alternatively, it can be targeted to the mitochondria, affecting mitochondrial metabolism and energy production .
Propiedades
IUPAC Name |
4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN/c6-5-1-3-7-4-2-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYVECQWCUJXCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219524 | |
| Record name | 4-Fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
694-52-0 | |
| Record name | 4-Fluoropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Fluoropyridine?
A1: The molecular formula of 4-Fluoropyridine is C5H4FN, and its molecular weight is 97.09 g/mol. []
Q2: What spectroscopic data is available for 4-Fluoropyridine?
A2: Several spectroscopic techniques have been used to characterize 4-Fluoropyridine. 19F NMR analysis shows a characteristic peak at -133.4 ppm. [] Mass spectrometry reveals a molecular ion peak (M+) at m/z 97, confirming its molecular weight. [] Additionally, 13C NMR and IR spectroscopy provide further structural information. []
Q3: What are some common synthetic routes to 4-Fluoropyridine?
A3: 4-Fluoropyridine can be synthesized via various methods, including the Balz–Schiemann reaction, [] electrochemical fluorination using Et3N·3HF as the fluorine source, [] and direct fluorodenitration of 4-nitropyridine using fluoride ion. [] Additionally, copper/base co-catalyzed [3+3] cycloaddition of difluorocyclopropenes with active methylene isocyanides offers a route to highly functionalized derivatives. []
Q4: How does the fluorine atom in 4-Fluoropyridine influence its reactivity?
A4: The fluorine atom significantly impacts the reactivity of 4-Fluoropyridine. Due to its high electronegativity, it withdraws electron density from the pyridine ring, making it more susceptible to nucleophilic attack. This effect is particularly pronounced at the 2- and 6-positions. [, ] Additionally, the fluorine atom can act as a directing group in lithiation reactions, enabling selective functionalization at the 3-position. []
Q5: Can you provide examples of reactions involving 4-Fluoropyridine?
A5: 4-Fluoropyridine readily undergoes nucleophilic aromatic substitution reactions with various nucleophiles, including alkoxides [, ], thiophenoxides [], and amines. [] It can be lithiated at the 3-position and subsequently reacted with electrophiles to introduce a variety of substituents. [] Furthermore, 4-Fluoropyridine serves as a valuable building block in the synthesis of more complex heterocyclic systems, such as naphthyridines, xanthones, and coumarins. []
Q6: What are some applications of 4-Fluoropyridine and its derivatives?
A6: 4-Fluoropyridine derivatives are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. For example, they have been used to prepare potential anti-inflammatory agents based on the imidazo[2,1-b][1,3]thiazine scaffold. [] Additionally, chiral BINOL derivatives incorporating 4-fluoropyridine units have shown promise as enantioselective ligands in asymmetric catalysis. []
Q7: How have computational methods been employed to study 4-Fluoropyridine?
A7: Computational chemistry plays a crucial role in understanding the properties and reactivity of 4-Fluoropyridine. Density functional theory (DFT) calculations have been used to study its electronic structure, molecular geometry, and vibrational frequencies. [] These calculations provide valuable insights into its reactivity and can guide the design of new synthetic transformations. [] Molecular docking studies have also been employed to investigate the interactions of 4-fluoropyridine derivatives with biological targets, aiding in the development of new drugs. []
Q8: Are there any environmental concerns associated with 4-Fluoropyridine?
A8: While specific data on the environmental impact of 4-Fluoropyridine is limited, it is crucial to consider the potential environmental effects of fluorinated compounds in general. These can include persistence in the environment, bioaccumulation, and potential toxicity to aquatic organisms. Responsible waste management and exploration of greener synthetic methods are essential to mitigate any negative environmental impacts. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]-](/img/structure/B1266142.png)










